3,5-dimethoxy-N-(4-(2-(naphthalen-1-ylamino)-2-oxoethyl)thiazol-2-yl)benzamide
Description
Properties
IUPAC Name |
3,5-dimethoxy-N-[4-[2-(naphthalen-1-ylamino)-2-oxoethyl]-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O4S/c1-30-18-10-16(11-19(13-18)31-2)23(29)27-24-25-17(14-32-24)12-22(28)26-21-9-5-7-15-6-3-4-8-20(15)21/h3-11,13-14H,12H2,1-2H3,(H,26,28)(H,25,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNQUSHDUBWNQNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=NC(=CS2)CC(=O)NC3=CC=CC4=CC=CC=C43)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3,5-Dimethoxy-N-(4-(2-(naphthalen-1-ylamino)-2-oxoethyl)thiazol-2-yl)benzamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic potential based on current research findings.
Chemical Structure and Properties
The compound's structure can be broken down into distinct functional groups that contribute to its biological activity:
- Thiazole moiety : Known for its role in various bioactive compounds.
- Naphthalene ring : Provides hydrophobic interactions, enhancing binding affinity to biological targets.
- Methoxy groups : These groups may influence the compound's solubility and interaction with biological systems.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Cytotoxicity : Studies have shown that thiazole derivatives can inhibit cancer cell proliferation. In particular, compounds with naphthalene substitutions have demonstrated enhanced activity against various cancer cell lines, including A-431 and Jurkat cells, with IC50 values lower than standard treatments like doxorubicin .
Antidiabetic Potential
The compound may also possess antidiabetic properties. Benzamide derivatives have been reported to activate glucokinase, an important enzyme in glucose metabolism. This activation leads to improved glycemic control in animal models .
Antimicrobial Activity
Preliminary studies suggest that related thiazole compounds exhibit antimicrobial activity comparable to established antibiotics. The presence of electron-donating groups enhances their efficacy against bacterial strains .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression in cancer cells.
- Induction of Apoptosis : It has been suggested that thiazole derivatives can trigger apoptotic pathways in tumor cells.
- Enzyme Modulation : Activation of glucokinase suggests a mechanism for lowering blood sugar levels.
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of thiazole-based compounds:
- Synthesis and Evaluation : A series of thiazole derivatives were synthesized and evaluated for their anticancer activity. The presence of naphthalene significantly improved cytotoxicity against various cancer cell lines .
- Antidiabetic Effects : In vivo studies demonstrated that benzamide derivatives could lower blood glucose levels effectively, indicating potential as therapeutic agents for type 2 diabetes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
The following compounds share partial structural homology with the target molecule:
Key Observations:
Core Modifications: The target compound’s thiazole-linked naphthylamide side chain distinguishes it from indenothiazoles (e.g., 7h) and triazole derivatives (e.g., 6c). This side chain may enhance hydrophobic interactions compared to simpler phenyl or nitrophenyl groups . Unlike urea derivatives (e.g., 1f), the absence of a urea linker reduces hydrogen-bond donor capacity but improves metabolic stability .
Methoxy groups on the benzamide core (shared with 7h and ZINC01505411) improve solubility relative to nitro or halogen substituents in other analogs .
Physicochemical and Spectroscopic Comparisons
Spectral Data:
IR Spectroscopy :
NMR Spectroscopy :
Physicochemical Properties:
- Melting Point : Expected to exceed 200°C based on urea-thiazole analogs (e.g., 1f: 198–200°C) .
Q & A
Basic: What are the standard synthetic routes for preparing 3,5-dimethoxy-N-(4-(2-(naphthalen-1-ylamino)-2-oxoethyl)thiazol-2-yl)benzamide?
Methodological Answer:
The synthesis typically involves two key steps:
Thiazole Ring Formation: Reacting 2-aminothiazole derivatives with α-bromoacetophenone analogs to introduce the oxoethyl side chain. For example, coupling 4-(2-bromoacetyl)thiazol-2-amine with naphthalen-1-amine under basic conditions (e.g., triethylamine in dichloromethane) .
Benzamide Coupling: Reacting the thiazole intermediate with 3,5-dimethoxybenzoyl chloride in polar aprotic solvents (e.g., DMF) with catalysts like DMAP to enhance acylation efficiency .
Optimization Note: Reaction temperatures (0–25°C) and solvent choice (e.g., chloroform vs. DMF) critically affect yields due to steric hindrance from the naphthyl group .
Basic: How is structural characterization of this compound performed?
Methodological Answer:
- Spectroscopy:
- NMR: ¹H/¹³C NMR identifies methoxy groups (δ ~3.8 ppm for OCH₃), amide protons (δ ~10–12 ppm), and naphthyl aromatic protons (δ ~7.5–8.5 ppm) .
- IR: Confirms amide C=O stretching (~1650–1680 cm⁻¹) and N-H bending (~1550 cm⁻¹) .
- Mass Spectrometry: High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
- X-ray Crystallography: Single-crystal analysis (using SHELXL ) resolves bond angles and intermolecular interactions (e.g., hydrogen bonds stabilizing the thiazole-benzamide backbone) .
Basic: What in vitro assays are used to evaluate its biological activity?
Methodological Answer:
- Antimicrobial Testing: Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) in Mueller-Hinton broth .
- Anticancer Screening: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations after 48–72 hours .
- Enzyme Inhibition: Fluorometric assays for target enzymes (e.g., HDACs or kinases) using substrate-specific probes (e.g., acetylated lysine for HDACs) .
Advanced: How can structure-activity relationships (SAR) guide optimization of this compound?
Methodological Answer:
- Core Modifications:
- Functional Group Additions: Introduce sulfonamide or morpholine moieties to the thiazole ring to enhance target affinity .
- Data-Driven Design: Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like HDAC1 or PARP .
Advanced: What experimental strategies resolve contradictions in biological activity data?
Methodological Answer:
- Reproducibility Checks: Repeat assays under controlled conditions (e.g., fixed DMSO concentration ≤0.1% to avoid solvent toxicity) .
- Off-Target Profiling: Use kinome-wide screening (e.g., KINOMEscan) to identify unintended kinase interactions .
- Metabolic Stability Tests: Incubate with liver microsomes to assess CYP450-mediated degradation, which may explain variability in IC₅₀ values .
Advanced: How is X-ray crystallography applied to study its binding mode?
Methodological Answer:
- Crystallization: Co-crystallize the compound with its target protein (e.g., HDAC) using vapor diffusion in hanging drops (PEG-based precipitants) .
- Data Collection: Collect diffraction data (λ = 1.5418 Å, Cu-Kα) and process with SHELX .
- Refinement: Use Phenix.refine to model ligand-protein interactions (e.g., hydrogen bonds between methoxy groups and Arg residues) .
Challenge: Low resolution (>2.0 Å) may obscure naphthyl group orientation; iterative refinement with omit maps is critical .
Advanced: How to design analogs for improved pharmacokinetic properties?
Methodological Answer:
- LogP Reduction: Replace methoxy groups with polar substituents (e.g., hydroxyl or amine) to enhance aqueous solubility .
- Metabolic Blocking: Introduce fluorine atoms at positions prone to oxidation (e.g., ortho to methoxy) to slow CYP450 metabolism .
- Prodrug Strategies: Mask the amide as an ester (e.g., acetyloxymethyl) for improved oral bioavailability .
Advanced: What computational methods validate target engagement?
Methodological Answer:
- Molecular Dynamics (MD): Simulate ligand-protein complexes (e.g., GROMACS) to assess binding stability over 100-ns trajectories .
- Free Energy Calculations: Use MM-PBSA to estimate binding affinities and compare with experimental IC₅₀ values .
- Pharmacophore Modeling: Identify essential interaction points (e.g., hydrogen bond acceptors near the thiazole ring) for library screening .
Advanced: How to address low yield in the final coupling step?
Methodological Answer:
- Reagent Optimization: Switch from DCC to EDC/HOBt for milder amide bond formation .
- Solvent Screening: Test mixed solvents (e.g., THF/DCM) to balance reactivity and solubility .
- Microwave Assistance: Apply microwave irradiation (100°C, 30 min) to accelerate reaction kinetics .
Advanced: What analytical techniques confirm compound purity for in vivo studies?
Methodological Answer:
- HPLC-PDA: Use a C18 column (ACN/water gradient) with UV detection at 254 nm; require ≥95% purity .
- Elemental Analysis: Match calculated vs. observed C, H, N, S percentages (tolerance ≤0.4%) .
- Thermogravimetric Analysis (TGA): Confirm absence of solvent/moisture (<1% weight loss up to 150°C) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
